

Physicochemical Properties of D-Alanyl-L-Glutamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-alanyl-L-glutamine. The information is intended to support research, development, and formulation activities involving this dipeptide. Due to the limited availability of specific experimental data for the D-alanyl-L-glutamine stereoisomer, data for L-alanyl-L-glutamine is provided as a close approximation, a common practice for stereoisomers which typically exhibit very similar physicochemical characteristics.

Core Physicochemical Data

The fundamental physicochemical properties of alanyl-glutamine are summarized in the tables below. These properties are critical for understanding the behavior of the molecule in various experimental and formulation settings.

Table 1: General Physicochemical Properties

Property	Value	Source
Chemical Formula	C8H15N3O4	[1][2]
Molecular Weight	217.22 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][2]
CAS Number	205252-36-4	[3][4]



Table 2: Thermodynamic and Solubility Properties

Property	Value	Source
Melting Point	230-232 °C (for L-alanyl-L- glutamine)	[1]
Solubility in Water	Approx. 586 g/L at room temperature (for L-alanyl-L-glutamine)	[5]
Solubility in PBS (pH 7.2)	Approx. 2 mg/mL (for L-alanyl- L-glutamine)	[6]
Solubility in Ethanol	Very slightly soluble	[1]
Predicted LogP	-4.4	[1]

Table 3: Acid-Base Properties

Property	Predicted Value	Source
pKa (Strongest Acidic)	3.57	
pKa (Strongest Basic)	8.39	_

Stability and Degradation

D-alanyl-L-glutamine, similar to its L-L counterpart, offers a significant stability advantage over free L-glutamine in aqueous solutions. L-glutamine is known to degrade into pyroglutamic acid and ammonia, which can be toxic to cells in culture. The dipeptide linkage in alanyl-glutamine protects against this degradation.

A study on the degradation kinetics of L-alanyl-L-glutamine in aqueous solution identified two primary degradation pathways: the cleavage of the peptide bond and the deamination of the amide group in the glutamine residue. The maximum stability for L-alanyl-L-glutamine was observed at approximately pH 6.0.[7]

Experimental Protocols



The following sections provide detailed methodologies for determining key physicochemical properties of dipeptides like D-alanyl-L-glutamine.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of D-alanyl-L-glutamine in water.

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: Add an excess amount of D-alanyl-L-glutamine to a known volume of deionized water in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 μm) is suitable for removing fine particles.
- Quantification: Analyze the concentration of D-alanyl-L-glutamine in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in Dalanyl-L-glutamine.

Methodology: Potentiometric Titration

• Sample Preparation: Accurately weigh a sample of D-alanyl-L-glutamine and dissolve it in a known volume of deionized, CO₂-free water. The concentration should be in the range of 1-10 mM.



- Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. Maintain a constant temperature throughout the experiment.
- Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH and the volume of titrant added at regular intervals.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The
 pKa values correspond to the pH at the half-equivalence points, which can be determined
 from the inflection points of the titration curve (often identified using the first or second
 derivative of the curve).

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating D-alanyl-L-glutamine from its potential degradation products.

Methodology: Reversed-Phase HPLC with Forced Degradation

- Forced Degradation Studies: Subject solutions of D-alanyl-L-glutamine to various stress conditions to induce degradation. These conditions typically include:
 - Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
 - Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heating the solid or solution at an elevated temperature (e.g., 80-100 °C).
 - Photolytic Degradation: Exposure to UV light.
- Chromatographic System:
 - Column: A C18 reversed-phase column is a common starting point.



- Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the dipeptide and its expected degradation products absorb (e.g., 210-220 nm).
- Method Optimization: Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the main peak of D-alanyl-L-glutamine and all degradation product peaks.
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

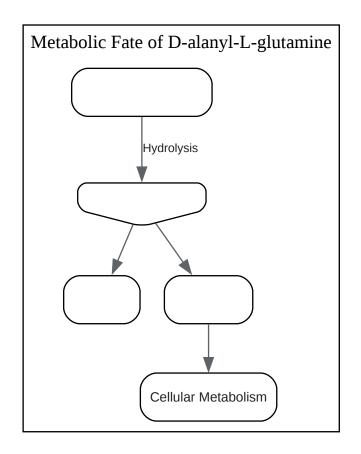
The following diagrams illustrate key conceptual workflows related to D-alanyl-L-glutamine.



Click to download full resolution via product page

Figure 1: Experimental workflow for solubility determination.





Click to download full resolution via product page

Figure 2: Logical relationship of metabolic breakdown.



Click to download full resolution via product page

Figure 3: Workflow for developing a stability-indicating HPLC method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. L-Alanyl-L-Glutamine | C8H15N3O4 | CID 123935 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agustogroup.com [agustogroup.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. Alanyl-glutamine Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of D-Alanyl-L-Glutamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196035#physicochemical-properties-of-d-alanyl-glutamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com